molecular formula C24H27N3O2S B2803397 1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea CAS No. 1172033-20-3

1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2803397
CAS No.: 1172033-20-3
M. Wt: 421.56
InChI Key: CQJJBXOVMRJYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a complex organic compound that features a unique combination of functional groups, including a benzhydryl moiety, a morpholino group, and a thiophene ring

Preparation Methods

The synthesis of 1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea typically involves multicomponent reactions (MCRs), which are known for their efficiency and atom economy. One common synthetic route involves the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .

Chemical Reactions Analysis

1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholino or thiophene moieties, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl and morpholino groups are known to interact with various enzymes and receptors, potentially modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzhydryl-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c28-24(25-17-22(21-11-16-30-18-21)27-12-14-29-15-13-27)26-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-11,16,18,22-23H,12-15,17H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJJBXOVMRJYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.